Ac-LEHD-AMC

Descripción general

Descripción

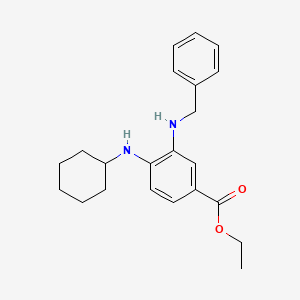

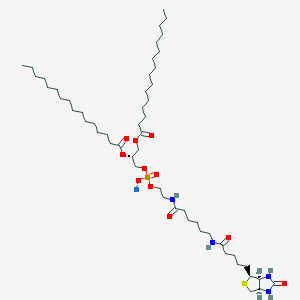

Ac-LEHD-AMC (sal de trifluoroacetato) es un sustrato fluorogénico diseñado específicamente para la caspasa-9. Tras la escisión por la caspasa-9, libera 7-amino-4-metilcumarina (AMC), que puede cuantificarse a través de su fluorescencia. Este compuesto se utiliza ampliamente en ensayos bioquímicos para medir la actividad de la caspasa-9, que es crucial en el estudio de la apoptosis y la muerte celular .

Mecanismo De Acción

El mecanismo de acción de Ac-LEHD-AMC (sal de trifluoroacetato) implica su escisión por la caspasa-9. La caspasa-9 reconoce y se une a la secuencia LEHD en el sustrato peptídico. Tras la unión, la caspasa-9 escinde el enlace peptídico entre el ácido aspártico y el AMC, liberando la molécula fluorescente AMC. La intensidad de la fluorescencia del AMC se puede medir luego para cuantificar la actividad de la caspasa-9 .

Análisis Bioquímico

Biochemical Properties

Ac-LEHD-AMC serves as a substrate for caspase-9, which is an initiator caspase in the apoptosis pathway. When caspase-9 cleaves this compound, it releases AMC, a fluorescent molecule that can be quantified to measure caspase-9 activity . This interaction is highly specific, making this compound a valuable tool for studying caspase-9 activity in various biochemical reactions. The specificity of this compound for caspase-9 allows researchers to monitor the enzyme’s activity in real-time, providing insights into the regulation of apoptosis.

Cellular Effects

This compound influences various cellular processes by serving as a marker for caspase-9 activity. In cells undergoing apoptosis, the cleavage of this compound by caspase-9 leads to the release of AMC, which can be detected using fluorescence microscopy or flow cytometry . This allows researchers to study the dynamics of apoptosis in different cell types and to understand how caspase-9 activity affects cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by caspase-9, resulting in the release of the fluorescent molecule AMC . Caspase-9 is activated in response to apoptotic signals and forms a complex with the apoptosome, a multiprotein complex that facilitates its activation . Once activated, caspase-9 cleaves this compound, releasing AMC, which can be quantified to measure caspase-9 activity. This process provides a direct readout of caspase-9 activation and its role in apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be monitored over time to study the kinetics of caspase-9 activation and apoptosis. The stability of this compound allows for long-term studies, and its degradation can be minimized by storing it under recommended conditions . Researchers can observe changes in caspase-9 activity over time, providing insights into the temporal dynamics of apoptosis in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal concentrations, this compound effectively measures caspase-9 activity without causing adverse effects . At high doses, it may exhibit toxicity or interfere with other cellular processes. Researchers must carefully optimize the dosage to ensure accurate measurement of caspase-9 activity while minimizing potential side effects.

Metabolic Pathways

This compound is involved in the metabolic pathways associated with apoptosis. Caspase-9, the enzyme that cleaves this compound, is a key player in the intrinsic pathway of apoptosis . The interaction between this compound and caspase-9 provides a means to study the regulation of apoptosis and the role of caspase-9 in this process. Additionally, the release of AMC upon cleavage can be used to monitor changes in metabolic flux and metabolite levels during apoptosis.

Transport and Distribution

Within cells, this compound is transported and distributed to regions where caspase-9 is active. The compound’s ability to diffuse across cellular membranes allows it to reach intracellular compartments where caspase-9 is localized . This distribution is crucial for accurately measuring caspase-9 activity and understanding its role in apoptosis.

Subcellular Localization

The subcellular localization of this compound is determined by the presence of caspase-9 in specific cellular compartments. Caspase-9 is typically found in the cytoplasm and mitochondria, where it interacts with the apoptosome to initiate apoptosis . The cleavage of this compound by caspase-9 in these compartments results in the release of AMC, providing a readout of caspase-9 activity and its role in apoptosis.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Ac-LEHD-AMC (sal de trifluoroacetato) implica el acoplamiento secuencial de aminoácidos para formar la cadena peptídica. El proceso típicamente comienza con la protección de los grupos amino y carboxilo para evitar reacciones secundarias no deseadas. La cadena peptídica se alarga luego mediante el acoplamiento de aminoácidos protegidos utilizando reactivos como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS). Después de ensamblar la cadena peptídica, se eliminan los grupos protectores y el péptido se acopla con 7-amino-4-metilcumarina (AMC). Finalmente, la sal de trifluoroacetato se forma tratando el compuesto con ácido trifluoroacético .

Métodos de producción industrial: La producción industrial de this compound (sal de trifluoroacetato) sigue rutas sintéticas similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, garantizando una alta pureza y rendimiento. El producto final se liofiliza típicamente para obtener una forma de polvo estable .

Análisis De Reacciones Químicas

Tipos de reacciones: Ac-LEHD-AMC (sal de trifluoroacetato) principalmente sufre reacciones de escisión enzimática. Cuando se expone a la caspasa-9, el enlace peptídico entre el ácido aspártico y el AMC se escinde, liberando la molécula fluorescente AMC .

Reactivos y condiciones comunes: La reacción de escisión enzimática requiere la presencia de caspasa-9 activa y generalmente se lleva a cabo en una solución tamponada a pH fisiológico. Las condiciones de reacción se optimizan para mantener la actividad de la caspasa-9 y garantizar una escisión eficiente del sustrato .

Productos principales: El producto principal de la escisión enzimática de this compound (sal de trifluoroacetato) es la 7-amino-4-metilcumarina (AMC), que presenta una fuerte fluorescencia y se puede cuantificar fácilmente .

Aplicaciones Científicas De Investigación

Ac-LEHD-AMC (sal de trifluoroacetato) se utiliza ampliamente en la investigación científica, particularmente en los campos de la bioquímica, la biología celular y la medicina. Su principal aplicación es la medición de la actividad de la caspasa-9, que es un indicador clave de la apoptosis. Los investigadores utilizan este compuesto para estudiar los mecanismos de muerte celular, cribar posibles fármacos inductores de la apoptosis e investigar el papel de la caspasa-9 en diversas enfermedades .

Además de la investigación de la apoptosis, this compound (sal de trifluoroacetato) también se utiliza en el desarrollo de ensayos diagnósticos e intervenciones terapéuticas. Su capacidad para proporcionar mediciones cuantitativas de la actividad de la caspasa-9 la convierte en una herramienta valiosa tanto en la investigación básica como aplicada .

Comparación Con Compuestos Similares

Ac-LEHD-AMC (sal de trifluoroacetato) es uno de los varios sustratos fluorogénicos que se utilizan para medir la actividad de la caspasa. Los compuestos similares incluyen Ac-DEVD-AMC, que es un sustrato para la caspasa-3, y Ac-VEID-AMC, que es un sustrato para la caspasa-6. La singularidad de this compound radica en su especificidad para la caspasa-9, lo que la convierte en una herramienta esencial para estudiar el papel de esta caspasa en particular en la apoptosis .

Lista de compuestos similares:- Ac-DEVD-AMC (sustrato de caspasa-3)

- Ac-VEID-AMC (sustrato de caspasa-6)

- Ac-IETD-AMC (sustrato de caspasa-8)

- Ac-YVAD-AMC (sustrato de caspasa-1)

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N7O11/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45)/t22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILMZAQLFLKJPG-QORCZRPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)

![2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione](/img/structure/B3026276.png)

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)

![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)

![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)